(R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine
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Overview
Description
®-1-(2-Bromo-6-fluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines. This compound features a butan-1-amine backbone substituted with a bromo and a fluoro group on the phenyl ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-fluorophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzene and butan-1-amine.
Reaction Conditions: The reaction may involve halogenation, amination, and other organic transformations under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Bromo-6-fluorophenyl)butan-1-amine would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted amines, while oxidation could produce corresponding oxides or ketones.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)butan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Bromo-4-fluorophenyl)butan-1-amine
- ®-1-(2-Chloro-6-fluorophenyl)butan-1-amine
- ®-1-(2-Bromo-6-chlorophenyl)butan-1-amine
Uniqueness
®-1-(2-Bromo-6-fluorophenyl)butan-1-amine is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H13BrFN |
---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-6-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-2-4-9(13)10-7(11)5-3-6-8(10)12/h3,5-6,9H,2,4,13H2,1H3/t9-/m1/s1 |
InChI Key |
ZDPOXOPPUPLGEG-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C=CC=C1Br)F)N |
Canonical SMILES |
CCCC(C1=C(C=CC=C1Br)F)N |
Origin of Product |
United States |
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